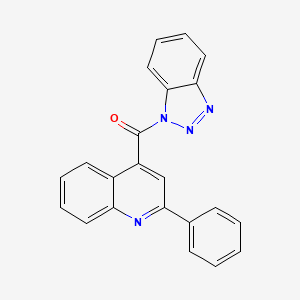![molecular formula C27H28N2O5 B10884713 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)
2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C15H14O2 , and its molecular weight is approximately 226.28 g/mol .
- The compound features a biphenyl group linked to an epoxide (oxirane) moiety, which adds to its uniqueness.
2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone:
Vorbereitungsmethoden
- Synthetic Routes : While specific synthetic routes for this compound are not widely documented, it can be prepared through epoxidation of biphenyl-4-ylmethanol using peracids or other epoxidation reagents.
- Reaction Conditions : Epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
- Industrial Production : Unfortunately, industrial-scale production methods are not well-documented due to its limited commercial use.
Analyse Chemischer Reaktionen
- Reactivity : The compound can undergo various reactions, including:
- Epoxide Ring Opening : The oxirane ring can open via nucleophilic attack, leading to the formation of new carbon-oxygen bonds.
- Substitution Reactions : The phenyl groups can undergo substitution reactions (e.g., halogenation, nitration) due to their electron-rich nature.
- Common Reagents and Conditions : Epoxide ring opening often involves nucleophiles (e.g., amines, alcohols) in the presence of acids or bases.
- Major Products : The products depend on the specific reaction conditions, but hydrolysis of the epoxide could yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Researchers explore its reactivity and use it as a model compound for studying epoxide reactions.
- Biology and Medicine : Limited research suggests potential biological activities, but further investigation is needed.
- Industry : Its industrial applications remain scarce, likely due to its specialized structure.
Wirkmechanismus
- The compound’s mechanism of action is not well-established. its epoxide functionality may interact with cellular nucleophiles, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene : A major active metabolite of bisphenol A (BPA) that regulates apoptosis pathways in pancreatic β cells .
- 2-(1,1’-biphenyl-4-yloxy)-2-methylpropanoic acid : Another biphenyl derivative with potential applications .
- 2-(Biphenyl-4-yl)propionic acid : A related compound with a phenylpropanoic acid structure .
Remember that while this compound shows promise, more research is needed to fully understand its properties and applications
Eigenschaften
Molekularformel |
C27H28N2O5 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C27H28N2O5/c1-32-23-11-13-25(14-12-23)34-20-27(31)29-17-15-28(16-18-29)26(30)19-33-24-9-7-22(8-10-24)21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
InChI-Schlüssel |
XMRFLRITIBVFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)

![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)

![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
